molecular formula C10H6F6N2O3 B5043656 2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide

2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide

Cat. No.: B5043656
M. Wt: 316.16 g/mol
InChI Key: IZTILQLGTFJDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is a fluorinated organic compound with the molecular formula C10H6F6NO3. This compound is characterized by the presence of trifluoromethyl groups and a trifluoromethoxy group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with 4-(trifluoromethoxy)aniline. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity is influenced by the electron-withdrawing effects of the trifluoromethyl and trifluoromethoxy groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N-phenylacetamide
  • 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide
  • 2,2,2-Trifluoro-N-(4-phenoxyphenyl)acetamide

Uniqueness

2,2,2-Trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide is unique due to the presence of both trifluoromethyl and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-[[4-(trifluoromethoxy)phenyl]carbamoyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6N2O3/c11-9(12,13)7(19)18-8(20)17-5-1-3-6(4-2-5)21-10(14,15)16/h1-4H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTILQLGTFJDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(=O)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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